molecular formula C6H4FNO2 B1202496 3-Fluoroisonicotinic acid CAS No. 393-53-3

3-Fluoroisonicotinic acid

Cat. No.: B1202496
CAS No.: 393-53-3
M. Wt: 141.1 g/mol
InChI Key: POLXLLIQWDBJMD-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2 It is a derivative of isonicotinic acid, where a fluorine atom is substituted at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid. One common method includes the reaction of isonicotinic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the direct fluorination of isonicotinic acid using elemental fluorine gas in the presence of a catalyst. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized carboxylic acids.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

3-Fluoroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Fluoroisonicotinic Acid: Similar structure but with the fluorine atom at the second position.

    4-Fluoroisonicotinic Acid: Fluorine atom at the fourth position.

    3-Chloroisonicotinic Acid: Chlorine atom instead of fluorine at the third position.

Uniqueness: 3-Fluoroisonicotinic acid is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom at the third position provides distinct electronic and steric effects compared to other isomers and halogenated derivatives.

Properties

IUPAC Name

3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLXLLIQWDBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323070
Record name 3-Fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-53-3
Record name 393-53-3
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Record name 3-Fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

While a mixture of 3.54 g of diisopropylamine and 50 ml of tetrahydrofuran was cooled in a dry ice-acetone bath, 20 ml of 1.6 M hexane solution of n-butyllithium was added while stirring so that the temperature of the reaction mixture did not exceed −40° C. Thereafter, the reaction mixture was stirred for 30 minutes. Then, a mixture of 2.91 g of 3-fluoropyridine and 3 ml of tetrahydrofuran was added so that the temperature of the reaction mixture did not exceed −60° C. The mixture was further stirred for 30 minutes. After crushed dry ice was added to the reaction mixture, cooling was stopped. Then, the reaction mixture was stirred until the temperature returned to room temperature. Water was added to the reaction mixture, and most part of hexane and tetrahydrofuran was removed under reduced pressure. The residue was washed with tert-butyl methyl ether, and the aqueous layers were collected. To the collected aqueous layer, concentrated hydrochloric acid was added while ice-cooling, and pH of the mixture was made to be 3 and stirred for one hour. Precipitates were collected by filtration and dried under reduced pressure to give 3.59 g of 3-fluoroisonicotinic acid.
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3.54 g
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50 mL
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2.91 g
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3 mL
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Synthesis routes and methods II

Procedure details

3-Fluoropyridine (25 g, 257 mmol) was added to a solution of butyllithium (270 mmol) and diisopropylamine (27.4 g, 271 mmol) in tetrahydrofuran (600 mL) at −78° C. After stirring for one hour, crushed dry ice was added to the solution and the solution was warmed to room temperature during one hour. Aqueous hydrogen chloride was added to the solution to acidify the solution to pH 5. The resulting precipitate was filtered and dried. The title compound (25.2 g, 179 mmol, 70%) was obtained as colorless crystal.
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25 g
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270 mmol
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27.4 g
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600 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of fluorine in 3-fluoroisonicotinic acid impact the gas adsorption properties of the resulting MOFs?

A1: Research suggests that incorporating fluorine into isonicotinic acid to form this compound can influence the gas adsorption properties of the resulting MOFs. While the provided abstracts don't delve into specific adsorption results, they highlight that experimental and computational analyses were conducted to understand the impact of fluorine substitution on gas uptake in isostructural MOFs derived from both isonicotinic acid and this compound []. This suggests that fluorine substitution might lead to differences in gas adsorption capacities, selectivity, or binding affinities within the MOFs, but further details from the full research articles would be needed to provide a definitive answer.

Q2: What is the significance of studying isostructural MOFs synthesized with isonicotinic acid and this compound?

A2: Comparing isostructural MOFs synthesized with isonicotinic acid and this compound allows researchers to isolate the specific effect of fluorine substitution on MOF properties. By maintaining a similar framework structure, any observed differences in gas adsorption behavior, for instance, can be more directly attributed to the presence of fluorine and its influence on pore size, shape, and interactions with gas molecules []. This controlled comparison helps to establish structure-property relationships in MOFs and guide the design of materials with tailored properties for specific applications like gas storage or separation.

Q3: What synthetic routes are available for the preparation of this compound?

A3: While the provided abstracts don't detail specific synthetic procedures, one paper focuses on "THE PREPARATION OF this compound AND RELATED COMPOUNDS" []. This suggests that the article likely delves into various synthetic methodologies, reaction conditions, and potential challenges associated with synthesizing this specific compound. Access to the full article would provide the detailed steps and insights into the preparation of this compound.

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